

# literature review comparing different cleavable linkers for drug delivery

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | 16:0 PDP PE |           |
| Cat. No.:            | B1502575    | Get Quote |

# A Researcher's Guide to Cleavable Linkers for Targeted Drug Delivery

An Objective Comparison of Performance, Stability, and Application

The efficacy of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs), is critically dependent on the linker connecting the targeting moiety to the therapeutic payload. Cleavable linkers are ingeniously designed to be stable in systemic circulation and to release their payload only upon encountering specific physiological triggers within the target environment, such as a tumor. This targeted release is paramount for maximizing on-target efficacy while minimizing off-target toxicity.[1]

This guide provides an objective comparison of the three primary classes of cleavable linkers: pH-sensitive, enzyme-sensitive, and redox-sensitive. It summarizes key performance data from experimental studies, details common methodologies for their evaluation, and presents logical workflows to aid researchers in selecting the optimal linker for their therapeutic candidate.

# pH-Sensitive Linkers: Exploiting the Acidic Tumor Microenvironment

One of the hallmark features of solid tumors is a slightly acidic extracellular pH (6.0-7.0) and even more acidic intracellular compartments like endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0).[1][2] pH-sensitive linkers leverage this differential to trigger drug release. The most



common class, hydrazones, remain stable at the physiological pH of blood (~7.4) but undergo acid-catalyzed hydrolysis in acidic environments.[3]

### **Performance Data**

The stability and cleavage kinetics of hydrazone linkers are highly dependent on their specific chemical structure, with aromatic hydrazones generally showing greater stability than aliphatic ones.[4] Acylhydrazones, in particular, have demonstrated an excellent balance of stability at neutral pH and rapid cleavage at acidic pH.[2]

| Linker Subtype                              | Condition (pH/pD)                    | Half-life (t½) or %<br>Release                                      | or %<br>Key Observations                                    |  |
|---------------------------------------------|--------------------------------------|---------------------------------------------------------------------|-------------------------------------------------------------|--|
| Acylhydrazone                               | pH 7.4 (in buffer) >2.0 hours        |                                                                     | Demonstrates good<br>stability in neutral<br>conditions.[2] |  |
| pH ~5.0 (in buffer)                         | As short as 2.4 minutes              | Shows very rapid,<br>desirable cleavage in<br>acidic conditions.[2] |                                                             |  |
| Acylhydrazone<br>(Gemtuzumab<br>ozogamicin) | pH 7.4 (37°C, 24h)                   | 6% hydrolysis                                                       | Stable in circulation.                                      |  |
| pH 4.5 (37°C, 24h)                          | 97% release                          | Efficient release in lysosomal pH.[2]                               |                                                             |  |
| Maleic Acid Derivative                      | pH 7.0 (5h)  10% Doxorubicin release |                                                                     | Stable at physiological pH.[2]                              |  |
| pH 6.0 (5h)                                 | 70% Doxorubicin release              | Sensitive to minor pH changes in the tumor microenvironment.[2]     |                                                             |  |
| Oxime                                       | рН 5.0                               | t½ ≈ 15 hours                                                       | Slower release rate compared to acylhydrazones.[2]          |  |

## **Cleavage Mechanism**





Click to download full resolution via product page

## Enzyme-Sensitive Linkers: Unlocking Payloads with Tumor-Associated Proteases

This class of linkers incorporates short peptide sequences that are specifically recognized and cleaved by proteases, such as cathepsins and matrix metalloproteinases (MMPs), which are often overexpressed in the tumor microenvironment or within the lysosomes of cancer cells.[5] The valine-citrulline (Val-Cit) dipeptide is the most widely used and well-characterized protease-cleavable linker, primarily targeted by the lysosomal cysteine protease Cathepsin B. [1][6]

#### **Performance Data**

Peptide linkers generally exhibit excellent stability in human plasma but can show instability in rodent plasma due to the presence of certain enzymes like carboxylesterase 1C (Ces1C), which can complicate preclinical evaluation.[7][8] The choice of peptide sequence can influence not only stability but also cleavage rate and hydrophobicity.[7]



| Linker Subtype                    | Condition                                                         | Half-life (t½) /<br>Stability                                                  | Key Observations                                                                                     |
|-----------------------------------|-------------------------------------------------------------------|--------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------|
| Valine-Citrulline (Val-<br>Cit)   | Human Plasma > 230 days                                           |                                                                                | Extremely stable,<br>minimizing premature<br>drug release.[1][7]                                     |
| Mouse Plasma                      | ~80 hours                                                         | Less stable due to cleavage by mouse carboxylesterases.[7]                     |                                                                                                      |
| Phenylalanine-Lysine<br>(Phe-Lys) | Human Plasma                                                      | ~30 days                                                                       | Highly stable in human circulation.[7]                                                               |
| Mouse Plasma                      | ~12.5 hours                                                       | Significantly less<br>stable in mouse<br>plasma compared to<br>human.[7]       |                                                                                                      |
| Valine-Alanine (Val-<br>Ala)      | anine (Val- Cathepsin B Cleavage Cleaved at<br>Assay rate of Val- |                                                                                | Offers the advantage of lower hydrophobicity, which can reduce ADC aggregation.[7][9]                |
| β-Glucuronide                     | In Vivo                                                           | Shows greater<br>stability and efficacy<br>compared to some<br>peptide linkers | A hydrophilic linker cleaved by β-glucuronidase, which is abundant in lysosomes and some tumors.[10] |

## **Cleavage Mechanism**

Click to download full resolution via product page





# Redox-Sensitive Linkers: A Response to Intracellular Reducing Agents

The intracellular environment of cells has a significantly higher concentration of reducing agents, most notably glutathione (GSH), compared to the extracellular space (1-10 mM intracellularly vs. ~2-20  $\mu$ M in plasma).[11] Redox-sensitive linkers utilize this gradient by incorporating disulfide bonds, which are stable in the oxidative environment of the bloodstream but are readily cleaved by intracellular GSH.[1][11]

#### **Performance Data**

The stability of disulfide linkers can be modulated by introducing steric hindrance around the S-S bond, for example, by adding adjacent methyl groups, which enhances stability in circulation. [11] These linkers enable the release of a neutral payload that can diffuse into neighboring cancer cells, creating a "bystander killing effect."[12]

| Linker Subtype                                        | Environment                          | Stability/Release                                        | Key Observations                                                                                                            |
|-------------------------------------------------------|--------------------------------------|----------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| Disulfide                                             | Extracellular (Low<br>GSH)           | Stable                                                   | Enhanced serum<br>stability compared to<br>some pH-sensitive<br>linkers.[11]                                                |
| Intracellular (High<br>GSH, 1-10 mM)                  | Readily cleaved                      | Efficiently releases payload inside the target cell.[11] |                                                                                                                             |
| Hindered Disulfide<br>(with α-methyl<br>substitution) | Extracellular (Low<br>GSH)           | Increased stability                                      | Steric hindrance alters reduction kinetics and improves resistance to thiol-disulfide exchange, enhancing plasma stability. |
| Disulfide                                             | In vitro release study<br>(6 mM GSH) | Almost all drug<br>released after 30 min                 | Demonstrates rapid cleavage in response to high glutathione levels.                                                         |



## **Cleavage Mechanism**

Click to download full resolution via product page

## **Comparative In Vitro Cytotoxicity**

The ultimate goal of a linker is to allow the payload to exert its cytotoxic effect on target cells. The choice of linker can significantly influence the potency of the resulting drug conjugate, as measured by the half-maximal inhibitory concentration (IC50).

| Linker Type                          | Payload     | Target  | IC50 (pM) | Key<br>Observations                                                                                   |
|--------------------------------------|-------------|---------|-----------|-------------------------------------------------------------------------------------------------------|
| Protease-<br>Sensitive (Val-<br>Cit) | ММАЕ        | HER2+   | 14.3      | Demonstrates potent cytotoxicity, though efficacy can be influenced by protease expression levels.[1] |
| pH-Sensitive<br>(Hydrazone)          | Doxorubicin | Various | Variable  | Generally less potent in direct comparisons with protease- sensitive linker- ADCs.[1]                 |
| Sulfatase-<br>Cleavable              | ММАЕ        | HER2+   | 61        | Shows higher cytotoxicity compared to a non-cleavable ADC.[1]                                         |



Note: Lower IC50 values indicate higher potency. Data are compiled from various sources and may not be directly comparable due to differences in experimental setups.[1]

## **Experimental Protocols**

Detailed and robust experimental protocols are essential for the characterization and selection of the optimal cleavable linker for ADC development.[5]

## Protocol 1: In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This colorimetric assay is widely used to measure cell viability and determine the IC50 value of an ADC.[13][14]

- Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative lines for specificity testing) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[13][15]
- ADC Treatment: Prepare serial dilutions of the ADC, a control antibody, and the free payload
  in culture medium. Replace the medium in the wells with the diluted solutions.[13][14]
- Incubation: Incubate the plate for a period of 48 to 144 hours, depending on the cell line and payload mechanism of action.[14][15]
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13][15]
- Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
- Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
   [15]
- Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[13]



### **Protocol 2: In Vitro Plasma Stability Assay**

This assay evaluates the stability of the ADC and the integrity of the linker in plasma to predict its behavior in vivo.[4][16]

- Incubation: Incubate the ADC at a specific concentration (e.g., 0.1-1 mg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[16][17]
- Time Points: At designated time points (e.g., 0, 24, 48, 96, 144 hours), withdraw an aliquot of the reaction mixture.[17]
- Sample Preparation: Immediately quench any reaction. The method for analyzing the sample varies:
  - To measure payload release: Precipitate plasma proteins (e.g., with acetonitrile),
     centrifuge, and analyze the supernatant for the free drug using Liquid Chromatography Mass Spectrometry (LC-MS).[16]
  - To measure ADC integrity: Capture the ADC from the plasma sample using an affinity method (e.g., Protein A/G beads).[5] Elute the captured ADC and analyze by LC-MS to determine the average drug-to-antibody ratio (DAR).[5][18]
- Analysis: Plot the concentration of released payload or the percentage of intact ADC/average
   DAR over time to determine the linker's stability and half-life in plasma.[5]

## **Protocol 3: Linker Cleavage Assay (Enzymatic Example)**

This assay directly measures the efficiency of payload release in a simulated target environment.[6]

- Assay Buffer Preparation: Prepare an assay buffer that mimics the target environment (e.g., an acidic buffer at pH 5.5 containing a reducing agent like DTT for a lysosomal cathepsin B assay).[6]
- Enzyme Activation: If required, pre-activate the enzyme (e.g., Cathepsin B) according to the manufacturer's instructions.[6]



- Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the ADC solution with the pre-warmed assay buffer.[6]
- Initiate Reaction: Start the cleavage reaction by adding the activated enzyme.[6]
- Time Points & Quenching: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and quench the reaction (e.g., by adding a protease inhibitor or a strong acid/base).

  [6]
- Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or LC-MS to separate and quantify the intact ADC, cleaved linker-payload fragments, and the fully released payload.[3][6]
- Kinetics Calculation: Plot the concentration of the released payload over time to determine the cleavage rate.[6]

#### **Conclusion and Future Directions**

The choice of a cleavable linker is a critical decision in the design of a drug conjugate, with profound implications for its stability, efficacy, and safety.[1] Protease-sensitive linkers like Val-Cit are well-established and demonstrate high stability and potent anti-tumor activity.[1] pH-sensitive hydrazones offer an alternative trigger but can exhibit greater variability in plasma stability.[1] Redox-sensitive disulfide linkers provide a robust intracellular release mechanism and the potential for bystander killing.[11]

Future innovations are focused on developing linkers with multi-triggering mechanisms (e.g., responding to both pH and enzymes), improving the stability of existing linkers in preclinical animal models, and designing novel cleavage motifs that respond to unique aspects of tumor biology, further refining the precision of targeted drug delivery.[19]

// Nodes start [label="Start:\nDefine Therapeutic Goal\n& Target", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; payload [label="Select Payload\n(e.g., MMAE, Doxorubicin)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; target\_env [label="Characterize Target Environment", style=filled, fillcolor="#FFFFFF", fontcolor="#FFFFFF", fontcolor="#202124"]; decision\_trigger [label="Choose Cleavage Trigger", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];



ph\_linker [label="pH-Sensitive Linker\n(e.g., Hydrazone)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; enzyme\_linker [label="Enzyme-Sensitive Linker\n(e.g., Val-Cit)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; redox\_linker [label="Redox-Sensitive Linker\n(e.g., Disulfide)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

synthesis [label="Synthesize & Purify\nDrug-Linker Conjugate", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

eval [label="In Vitro Evaluation", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; stability [label="Plasma Stability Assay"]; cleavage [label="Linker Cleavage Assay"]; cytotoxicity [label="Cytotoxicity (IC50) Assay"];

decision\_proceed [label="Performance\nAcceptable?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

invivo [label="Proceed to\nIn Vivo Studies", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reiterate [label="Reiterate Design", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> payload; start -> target\_env; {payload, target\_env} -> decision\_trigger;

decision\_trigger -> ph\_linker [label="Acidic TME or\nEndosome/Lysosome"]; decision\_trigger -> enzyme\_linker [label="High Protease Activity\n(e.g., Cathepsin B)"]; decision\_trigger -> redox\_linker [label="Intracellular Release\n(High GSH)"];

{ph linker, enzyme linker, redox linker} -> synthesis; synthesis -> eval;

eval -> stability [dir=none]; eval -> cleavage [dir=none]; eval -> cytotoxicity [dir=none];

{stability, cleavage, cytotoxicity} -> decision\_proceed;

decision\_proceed -> invivo [label="Yes"]; decision\_proceed -> reiterate [label="No"]; reiterate -> decision\_trigger; } caption: Experimental workflow and decision pathway for linker selection.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. benchchem.com [benchchem.com]
- 2. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody—Drug Conjugates PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. adc.bocsci.com [adc.bocsci.com]
- 12. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of ADC Cytotoxicity Creative Biolabs [creative-biolabs.com]
- 16. ADC Plasma Stability Analysis Service Creative Biolabs [creative-biolabs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. precisepeg.com [precisepeg.com]
- To cite this document: BenchChem. [literature review comparing different cleavable linkers for drug delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1502575#literature-review-comparing-differentcleavable-linkers-for-drug-delivery]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com